Sodium 4-aminosalicylate dihydrate
Overview
Description
Sodium 4-aminosalicylate dihydrate: is a sodium salt form of 4-aminosalicylic acid, commonly used as an antitubercular agent. It is often administered in association with isoniazid due to its better tolerance compared to the free acid form . The compound has the chemical formula C7H6NNaO3·2H2O and a molecular weight of 211.15 g/mol .
Mechanism of Action
Target of Action
Sodium 4-aminosalicylate dihydrate, also known as Parasal Sodium, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound’s primary molecular target is the enzyme pteridine synthetase .
Mode of Action
Parasal Sodium inhibits the synthesis of folic acid, a crucial component for bacterial growth and multiplication . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, their growth and multiplication slow down .
Biochemical Pathways
The compound’s action affects the folic acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting this pathway, Parasal Sodium disrupts the bacterium’s ability to grow and multiply .
Pharmacokinetics
The two major considerations in the clinical pharmacology of Parasal Sodium are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . The sodium salt of the drug is better tolerated than the free acid .
Result of Action
The result of Parasal Sodium’s action is the bacteriostatic effect against Mycobacterium tuberculosis . It prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .
Action Environment
The action, efficacy, and stability of Parasal Sodium can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area
Biochemical Analysis
Biochemical Properties
Sodium 4-aminosalicylate dihydrate plays a significant role in biochemical reactions. It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite . This antimetabolite competes with dihydrofolate at the binding site of dihydrofolate reductase (DHFR) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is bacteriostatic against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. The two major considerations in the clinical pharmacology of this compound are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the LD50 is 4 gm/kg when administered orally in mice . More specific studies on dosage effects in animal models are needed.
Metabolic Pathways
This compound is involved in the folate pathway . It interacts with enzymes such as DHPS and DHFS, which are crucial for the synthesis of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate dihydrate can be synthesized by neutralizing 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt, which is recrystallized from water at room temperature by adding acetone and cooling .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-aminosalicylate dihydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Nitro derivatives of 4-aminosalicylic acid.
Reduction: Amines and other reduced forms.
Substitution: Various substituted salicylates depending on the reagents used.
Scientific Research Applications
Chemistry: Sodium 4-aminosalicylate dihydrate is used in peptide synthesis and ligand binding assays due to its reactivity and stability .
Biology: In biological research, it serves as an alternative substrate in folate metabolism studies, particularly in Mycobacterium tuberculosis .
Medicine: The compound is primarily used as an antitubercular agent. It is effective in treating drug-resistant tuberculosis and is often used in combination with other drugs like isoniazid .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and method development .
Comparison with Similar Compounds
4-Aminosalicylic acid: The free acid form, less tolerated compared to the sodium salt.
Sodium salicylate: Another sodium salt of salicylic acid, used for different therapeutic purposes.
Isoniazid: Often used in combination with sodium 4-aminosalicylate dihydrate for tuberculosis treatment.
Uniqueness: this compound is unique due to its dual role as an antitubercular agent and a substrate in folate metabolism studies. Its better tolerance compared to the free acid form makes it a preferred choice in clinical settings .
Properties
CAS No. |
6018-19-5 |
---|---|
Molecular Formula |
C7H7NNaO3+ |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
sodium;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1 |
InChI Key |
FVVDKUPCWXUVNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Na+] |
Color/Form |
MINUTE CRYSTALS FROM ALC WHITE, OR NEARLY WHITE, BULKY POWDER NEEDLES, PLATES FROM ALC-ETHER A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. |
melting_point |
150-151 °C, with effervescence NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/ 150.5 °C |
Key on ui other cas no. |
6018-19-5 |
physical_description |
Beige crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
133-09-5 (mono-potassium salt) 133-10-8 (mono-hydrochloride salt) 133-15-3 (calcium (2:1) salt) 6018-19-5 (mono-hydrochloride salt, di-hydrate) |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/ PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/ For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page. SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE Virtually insoluble in benzene, choroform, or carbon tetrachloride 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE In water= 1.69X10+3 mg/l at 23 °C Soluble in acetone 1.18e+01 g/L |
vapor_pressure |
0.000004 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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